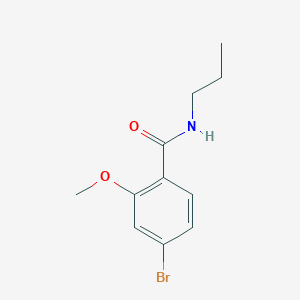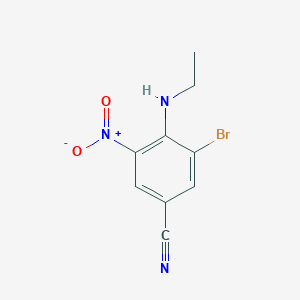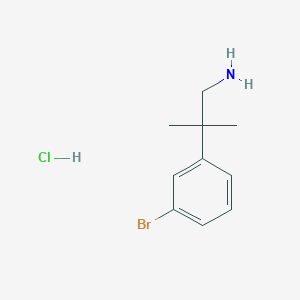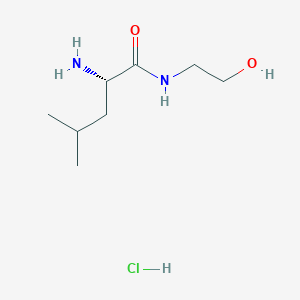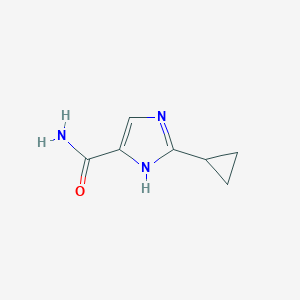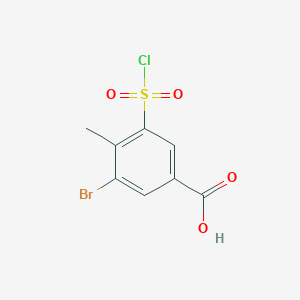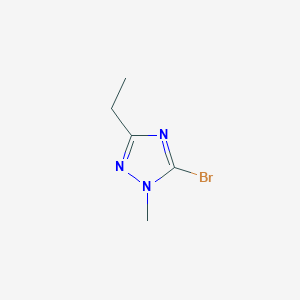
5-bromo-3-ethyl-1-methyl-1H-1,2,4-triazole
Overview
Description
“5-bromo-3-ethyl-1-methyl-1H-1,2,4-triazole” is a derivative of 1,2,4-triazole, which is a class of heterocyclic compounds . It contains a 5-membered ring of two carbon atoms and three nitrogen atoms. The this compound is a specific variant that has bromine, ethyl, and methyl substituents at the 5th, 3rd, and 1st positions respectively .
Molecular Structure Analysis
The molecular structure of “this compound” would consist of a 1,2,4-triazole ring with a bromine atom attached at the 5th position, an ethyl group at the 3rd position, and a methyl group at the 1st position .Chemical Reactions Analysis
1,2,4-triazoles are known to participate in various chemical reactions. They can act as ligands for transition metals to form coordination complexes . They also have the ability to accept and transfer acyl groups in synthetic reactions, making them useful catalysts for the synthesis of esters .Scientific Research Applications
Chemical Reactivity and Synthesis
Research on the kinetics of reaction between various bromo-N-methyl-tetrazoles, -triazoles, or -imidazoles and piperidine in ethanol shows the relative reactivity of compounds like "5-bromo-3-ethyl-1-methyl-1H-1,2,4-triazole" within organic synthesis. These findings contribute to understanding the electron-releasing and electron-attracting powers of nitrogen atoms in five-membered rings, highlighting the compound's utility in synthesizing more complex organic molecules (Barlin, 1967).
Antimicrobial Activities
Studies on the synthesis and antimicrobial activities of new triazole derivatives, including compounds structurally similar to "this compound," demonstrate their potential in creating novel antimicrobial agents. These compounds have shown activity against a range of microorganisms, offering a foundation for further research into their potential as therapeutic agents (Demirbas et al., 2004).
Physicochemical Properties and Biological Activities
Research into the physicochemical properties and biological activities of new S-derivatives of triazole compounds sheds light on their potential applications beyond basic chemical synthesis. These studies often investigate the antibacterial activities of the synthesized compounds, their potential competitive nature against broad-spectrum antibiotics, and their effects against multi-resistant strains of microorganisms. Such research underscores the relevance of triazole derivatives in medical and pharmaceutical sciences, suggesting areas for further exploration and application (Research on S-derivatives, 2020).
Mechanism of Action
Target of Action
1,2,4-Triazoles, such as “5-bromo-3-ethyl-1-methyl-1H-1,2,4-triazole”, are often used as ligands for transition metals to create coordination complexes . They have the ability to accept and transfer acyl groups in synthetic reactions, making them useful catalysts for the synthesis of esters .
Mode of Action
1,2,4-triazoles typically interact with their targets through the nitrogen atoms in their ring structure .
Biochemical Pathways
1,2,4-triazoles are key components to functional molecules that are used in a variety of everyday applications .
Result of Action
1,2,4-triazoles are known to have a broad range of chemical and biological properties .
Biochemical Analysis
Biochemical Properties
5-bromo-3-ethyl-1-methyl-1H-1,2,4-triazole plays a significant role in biochemical reactions, particularly as a ligand for transition metals to create coordination complexes . It interacts with enzymes, proteins, and other biomolecules through its triazole ring, which can accept and transfer acyl groups in synthetic reactions . This makes it a useful catalyst for the synthesis of esters and other organic compounds. The compound’s interactions with biomolecules are primarily driven by its ability to form stable complexes with metal ions, which can influence the activity of metalloenzymes and other metal-dependent proteins.
Cellular Effects
The effects of this compound on various types of cells and cellular processes are diverse. It has been observed to influence cell function by modulating cell signaling pathways, gene expression, and cellular metabolism . The compound can affect the activity of key signaling molecules, leading to alterations in cellular responses to external stimuli. Additionally, this compound can impact gene expression by interacting with transcription factors and other regulatory proteins, thereby influencing the transcriptional activity of specific genes.
Molecular Mechanism
At the molecular level, this compound exerts its effects through several mechanisms. One of the primary mechanisms involves its binding interactions with biomolecules, particularly metal ions and metalloenzymes . By forming stable complexes with these biomolecules, the compound can modulate their activity, leading to enzyme inhibition or activation. Additionally, this compound can influence gene expression by binding to transcription factors and other regulatory proteins, thereby altering their ability to regulate target genes.
Temporal Effects in Laboratory Settings
The stability and degradation of this compound in laboratory settings are important factors that influence its long-term effects on cellular function. Studies have shown that the compound is relatively stable under standard laboratory conditions, with minimal degradation over time . Prolonged exposure to certain environmental factors, such as light and heat, can lead to gradual degradation and loss of activity. In in vitro and in vivo studies, the long-term effects of this compound on cellular function have been observed to include changes in cell viability, proliferation, and differentiation.
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At low doses, the compound has been shown to have minimal toxic effects and can modulate specific biochemical pathways without causing significant adverse effects . At higher doses, this compound can exhibit toxic effects, including hepatotoxicity and nephrotoxicity. Threshold effects have been observed, where the compound’s impact on biochemical pathways and cellular function becomes more pronounced at certain dosage levels.
Metabolic Pathways
This compound is involved in several metabolic pathways, primarily through its interactions with enzymes and cofactors . The compound can influence metabolic flux by modulating the activity of key enzymes involved in metabolic processes. Additionally, this compound can affect metabolite levels by altering the balance between different metabolic pathways. These effects are mediated through the compound’s ability to form stable complexes with metal ions and other cofactors, which can influence enzyme activity and metabolic regulation.
Transport and Distribution
The transport and distribution of this compound within cells and tissues are influenced by its interactions with transporters and binding proteins . The compound can be actively transported across cell membranes by specific transporters, which facilitate its uptake and accumulation in target cells. Additionally, this compound can bind to intracellular proteins, which can influence its localization and distribution within cells. These interactions play a crucial role in determining the compound’s bioavailability and efficacy in biochemical applications.
Subcellular Localization
The subcellular localization of this compound is determined by its targeting signals and post-translational modifications . The compound can be directed to specific compartments or organelles within cells through the presence of targeting signals, which are recognized by cellular machinery. Additionally, post-translational modifications, such as phosphorylation and acetylation, can influence the compound’s localization and activity. These factors play a critical role in determining the compound’s function and efficacy in biochemical applications.
properties
IUPAC Name |
5-bromo-3-ethyl-1-methyl-1,2,4-triazole | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H8BrN3/c1-3-4-7-5(6)9(2)8-4/h3H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZYCTZTXQRQCVNU-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=NN(C(=N1)Br)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H8BrN3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
190.04 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



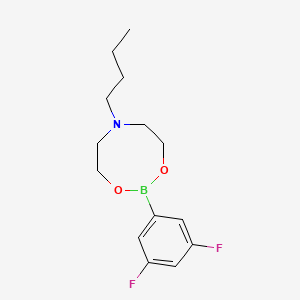
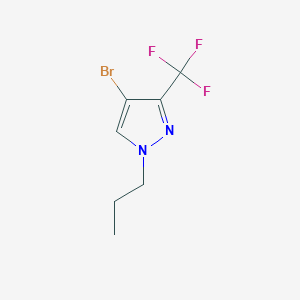
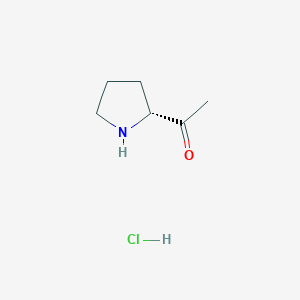
![8-Amino-3-aza-bicyclo[3.2.1]octane-3-carboxylic acid tert-butyl ester hydrochloride](/img/structure/B1378069.png)


